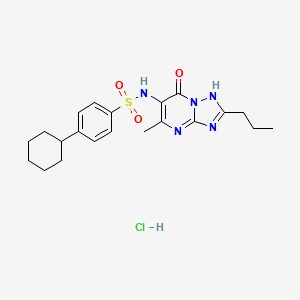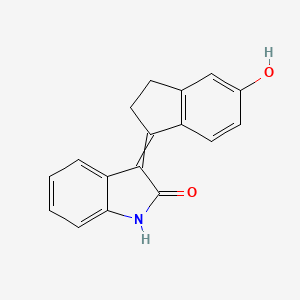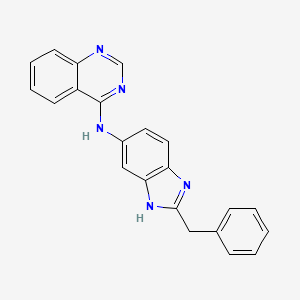![molecular formula C24H19BFNO5S B1192858 [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid CAS No. 1229652-22-5](/img/structure/B1192858.png)
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
Overview
Description
Synthesis Analysis
Boronic acids and their derivatives are typically synthesized through reactions involving organoboronic esters or by direct borylation of organic compounds. For instance, the synthesis of amino-3-fluorophenyl boronic acid involved a multi-step process starting from 4-bromo-2-fluoroaniline, showcasing the complexity of synthesizing boronic acid derivatives (Das et al., 2003).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is often characterized using techniques like NMR, X-ray crystallography, and mass spectrometry. Studies reveal the stereochemistry and hydrogen bonding that play crucial roles in the stability and reactivity of these compounds. For example, the synthesis and characterization of boronates derived from non-symmetric amino-bis-phenols provided insights into the cis stereochemistry and hydrogen bonding present in these compounds (Abreu et al., 2006).
Chemical Reactions and Properties
Boronic acids participate in diverse chemical reactions, such as Suzuki coupling, which is used widely in the synthesis of complex organic molecules. The reactivity of boronic acids and their derivatives is influenced by their ability to form reversible covalent bonds with diols and amino acids, making them invaluable in cross-coupling reactions to synthesize various organic compounds (Doi et al., 2009).
Physical Properties Analysis
The physical properties of boronic acid derivatives, such as solubility, melting point, and stability, are crucial for their storage and application in synthesis. These properties are significantly influenced by the molecular structure, particularly the presence of functional groups and stereochemistry.
Chemical Properties Analysis
Boronic acids' chemical properties, including acidity, reactivity towards nucleophiles, and the formation of cyclic esters with diols, are central to their applications in organic synthesis and material science. The study of boronic acid-catalyzed reactions, like the C-3 selective ring opening of 3,4-epoxy alcohols, showcases the chemical versatility and catalytic potential of boronic acids (Yao et al., 2019).
Scientific Research Applications
Hypoglycemic Activity : Some derivatives of 2,4-thiazolidinedione, which is structurally related to the compound , have demonstrated significant hypoglycemic activity. These compounds have been evaluated in animal models and have shown promising results in controlling blood sugar levels (Nikalje, Deshp, & Une, 2012); (Navarrete-Vázquez et al., 2014).
Anticancer Properties : Certain derivatives have been found to possess anticancer activities. For example, compounds related to 4-oxo-butenoic acid derivatives have shown anti-tumor properties against human breast carcinoma (Miles et al., 1958).
Antimicrobial Effects : Some novel derivatives of 1,3-thiazolidin-4-one have shown in vitro growth inhibitory activity against microbes like E. coli, Staphylococcus aureus, and Salmonella typhi (Desai, Dave, Shah, & Vyas, 2001).
Receptor Modulation : There are studies indicating the role of these compounds in modulating peroxisome proliferator-activated receptor gamma (PPARγ) and GLUT-4 levels, which are critical in metabolic processes and diabetes management (Navarrete-Vázquez et al., 2014).
properties
IUPAC Name |
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWUZCBSWABPMR-XKZIYDEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676768 | |
| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |
CAS RN |
1229652-21-4 | |
| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide](/img/structure/B1192784.png)


![(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B1192798.png)